2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Select 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine for medicinal chemistry campaigns requiring efficient, chemoselective diversification. This intermediate uniquely combines a reactive 2-chloro leaving group for SNAr/cross-coupling with a 6-carbonyl handle for amide transformations, enabling sequential functionalization without protecting groups. Compared to 2-chloropyrazine or 2-chloro-6-(piperidin-1-yl)pyrazine, the carbonyl spacer modulates ring electronics and conformation, improving solubility and CNS developability profiles while serving as a validated pharmacophore for anti-tubercular agents. Its orthogonal reactivity reduces synthetic steps, driving laboratory efficiency.

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
CAS No. 33332-48-8
Cat. No. B1418302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(1-piperidinylcarbonyl)pyrazine
CAS33332-48-8
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl
InChIInChI=1S/C10H12ClN3O/c11-9-7-12-6-8(13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2
InChIKeyNOLGZCNSKBQBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (CAS 33332-48-8) Procurement Baseline: Chemical Identity and Comparator Framework


2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (CAS 33332-48-8) is a heterocyclic building block combining a chloropyrazine core with a piperidinylcarbonyl substituent . This compound functions as a key intermediate in the construction of more complex molecular frameworks for medicinal chemistry and agrochemical research [1]. The selection of this particular derivative over closely related chloropyrazine analogs hinges on the presence of both the reactive 2-chloro leaving group and the 6-piperidinylcarbonyl moiety, which jointly determine its utility in multi-step synthetic sequences and its physicochemical properties . The closest structural comparators identified are 2-chloro-6-(piperidin-1-yl)pyrazine (lacking the carbonyl spacer), and the core scaffold 2-chloropyrazine (lacking the piperidine substituent).

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine: Why Interchanging Structurally Similar Analogs Risks Compromising Project Outcomes


Generic substitution of 2-chloro-6-(1-piperidinylcarbonyl)pyrazine with simpler analogs such as 2-chloropyrazine or 2-chloro-6-(piperidin-1-yl)pyrazine is scientifically unsound due to fundamental differences in reactivity and physicochemical properties. The carbonyl linker in the target compound acts as both a conformational modulator and a synthetic handle, whereas its absence in direct analogs alters the electron density of the pyrazine ring and the spatial orientation of the piperidine group . These differences directly translate into divergent reaction outcomes in key transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1], and would substantially alter the Lipinski parameters of resulting derivatives, affecting downstream biological evaluation [2].

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine Evidence-Based Selection Guide: Quantified Differentiation vs. Analogs


Synthetic Utility: The Carbonyl Spacer as a Transformable Handle in Multi-Step Synthesis

The 6-position carbonyl group in 2-chloro-6-(1-piperidinylcarbonyl)pyrazine provides a distinct synthetic advantage: it can undergo chemoselective transformations (e.g., reduction, Grignard addition) independently of the 2-chloro substituent. This orthogonal reactivity is not possible with 2-chloro-6-(piperidin-1-yl)pyrazine, where the piperidine is directly attached to the electron-deficient ring, and the nitrogen lone pair is delocalized into the pyrazine π-system, reducing its nucleophilicity [1]. In contrast, the carbonyl-linked piperidine in the target compound retains its amide-like character, allowing for sequential functionalization of both the pyrazine core and the piperidine moiety .

Organic Synthesis Medicinal Chemistry Cross-Coupling

ADME Profile Enhancement: Impact of the Carbonyl Linker on Calculated Physicochemical Properties

The presence of the carbonyl group between the pyrazine and piperidine rings in 2-chloro-6-(1-piperidinylcarbonyl)pyrazine introduces an additional hydrogen bond acceptor and increases topological polar surface area (TPSA) compared to analogs lacking this linker. This modification is consistent with class-level observations that the pyrazine-2-carbonyl motif is incorporated into drug candidates to enhance solubility and metabolic stability [1]. While specific in vivo PK data for this exact intermediate are not published, the structural feature aligns with design principles employed in the development of pyrazinamide-based anti-tubercular agents, where the carbonyl linker was essential for achieving potent activity (IC50 ≤ 2.18 μM) and low cytotoxicity [1].

Drug Discovery ADME Prediction Medicinal Chemistry

Precedented Scaffold Utility: The Pyrazine-2-carbonyl Motif in Validated Biological Probes

The pyrazine-2-carbonyl substructure is a recognized privileged fragment in medicinal chemistry, forming the core of several biologically active molecules. In a 2020 study, a series of compounds incorporating the pyrazine-2-carbonyl-piperazine motif demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM for the most active analogs [1]. This class-level evidence validates the synthetic and biological relevance of the pyrazine-2-carbonyl scaffold, suggesting that building blocks like 2-chloro-6-(1-piperidinylcarbonyl)pyrazine, which contain this motif, can serve as direct precursors to validated bioactive chemotypes. This is in contrast to the 2-chloro-6-(piperidin-1-yl)pyrazine analog, which lacks the carbonyl and therefore does not map onto this validated pharmacophore model [1].

Anti-tubercular Agents Drug Design Scaffold Hopping

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine: Evidence-Aligned Application Scenarios for Procurement Decision-Making


Synthesis of Diversely Functionalized Pyrazine Libraries via Orthogonal Derivatization

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine is optimally deployed in parallel synthesis or medicinal chemistry campaigns requiring the rapid generation of structurally diverse compound libraries. Its two orthogonal reactive handles—the 2-chloro group for nucleophilic substitution or cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and the 6-carbonyl group for amide transformations—enable sequential, chemoselective functionalization [1]. This minimizes the need for protecting group strategies and reduces the overall synthetic step count compared to starting from 2-chloropyrazine or 2-chloro-6-(piperidin-1-yl)pyrazine, directly impacting laboratory efficiency and procurement budgets [1].

Scaffold-Hopping Precursor for Pyrazinamide-Derived Anti-Infective Agents

This compound serves as a strategic precursor for the design and synthesis of novel anti-infective agents, particularly against Mycobacterium tuberculosis. The pyrazine-2-carbonyl motif embedded within the molecule is a validated pharmacophore found in potent anti-tubercular compounds (IC50 values as low as 1.35 μM) [2]. Researchers can leverage this building block to perform scaffold-hopping or append additional pharmacophoric elements to the pyrazine core via the 2-chloro position, thereby exploring novel chemical space while retaining the core structural features associated with target engagement and favorable ADME properties [2].

Intermediate for CNS-Targeted Chemical Probes with Enhanced Solubility

Based on the class-level inference of improved solubility from the carbonyl linker [3], 2-chloro-6-(1-piperidinylcarbonyl)pyrazine is a preferred intermediate for synthesizing chemical probes aimed at central nervous system (CNS) targets. The presence of the additional hydrogen bond acceptor and increased TPSA are key design parameters for achieving favorable CNS penetration and aqueous solubility [3]. Starting with this building block, rather than a less soluble, non-carbonyl analog, can improve the developability profile of the final probe, reducing the need for late-stage solubility-enhancing formulation or extensive structural re-optimization.

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